The synthesis of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- typically involves the condensation of 2-aminobenzimidazole with 4,6-dimethyl-2-chloropyrimidine under basic conditions. The reaction can be summarized as follows:
The molecular structure of 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- features two distinct ring systems:
1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- is involved in several notable chemical reactions:
The mechanism of action for 1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- is primarily linked to its biological activities:
Characterization techniques provide detailed information about its structure:
1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)- has several applications across various fields:
Benzimidazole and pyrimidine represent two privileged scaffolds in heterocyclic chemistry, each conferring distinct electronic and steric properties essential for molecular design. The benzimidazole nucleus comprises a fused benzene and imidazole ring system, exhibiting remarkable thermal and chemical stability. This stability persists even under harsh conditions, including exposure to concentrated sulfuric acid at 270°C or vigorous treatment with strong acids and bases [7]. The system’s resilience stems from its aromatic character, which distributes electron density across the fused rings. Crucially, the hydrogen atom at the N1-position displays weak acidity (pKa ~12–13), enabling deprotonation and subsequent functionalization via N-alkylation or N-acylation reactions. Common modifications at this position include reactions with alkyl halides to form 1-alkylbenzimidazoles or with acyl chlorides to yield N-acyl derivatives [7].
Pyrimidine, a six-membered diazine ring, contributes complementary electronic features characterized by electron-deficient nitrogen atoms. This electron deficiency facilitates nucleophilic substitution, particularly at the C2, C4, and C6 positions. In 4,6-dimethylpyrimidin-2-yl derivatives, the methyl groups enhance electron density at adjacent carbon atoms, influencing both reactivity and supramolecular interactions. The pyrimidine ring’s ability to participate in hydrogen bonding—acting as both a hydrogen bond acceptor and, when appropriately substituted, a donor—makes it invaluable for constructing molecular complexes and crystalline networks [1].
The hybrid system "1H-Benzimidazol-2-amine, N-(4,6-dimethyl-2-pyrimidinyl)-" (CAS 19206-90-7) integrates these motifs via a crucial amine linker (–NH–) bridging the benzimidazole N1-position and the pyrimidine C2-position. This linkage creates a conjugated system that influences molecular geometry and electronic delocalization. Crystallographic studies reveal that the asymmetric unit contains two independent molecules with distinct relative orientations between the benzimidazole and pyrimidine planes. Dihedral angles of 1.3(1)° and 5.4(1)° indicate near-planarity in one molecule and slight twisting in the other, respectively. This near-planarity promotes extended conjugation, while the flexibility allows adaptability in intermolecular interactions [1] [4].
Table 1: Key Structural Parameters of N-(4,6-Dimethyl-2-pyrimidinyl)-1H-benzimidazol-2-amine
Parameter | Molecule 1 | Molecule 2 |
---|---|---|
Dihedral Angle (°) | 1.3(1) | 5.4(1) |
N–H···N Bond Length (Å) | 2.12(2) | 2.08(2) |
Intramolecular H-bond | N–H···N(pym) | N–H···N(pym) |
Supramolecular assembly in this hybrid is governed by hydrogen bonding. Each molecule forms an intramolecular N–H···N hydrogen bond between the amine hydrogen and a neighboring pyrimidine nitrogen atom. More significantly, intermolecular N–H···N interactions between the amine group and a pyrimidine nitrogen of an adjacent molecule generate centrosymmetric dimers. These dimers represent robust synthons in crystal engineering, driving the formation of stable crystalline lattices with potential material applications [1] [5].
Benzimidazole-pyrimidine hybrids occupy a strategic niche in pharmaceutical and materials science due to their dual functionality and structural tunability. In pharmaceutical contexts, the benzimidazole core is recognized for its bioisosteric resemblance to purine nucleotides, enabling interactions with biological targets such as enzymes and receptors. This molecular mimicry underpins the therapeutic utility of numerous benzimidazole derivatives, including anthelmintics (e.g., flubendazole and albendazole), proton pump inhibitors (e.g., omeprazole analogs), and kinase inhibitors [7].
The incorporation of the 4,6-dimethylpyrimidinyl moiety enhances target specificity and modulates pharmacokinetic properties. For instance, pyrimidine-containing compounds exhibit improved DNA/RNA binding affinity, making them relevant in anticancer and antiviral drug discovery. The hybrid "N-(4,6-dimethyl-2-pyrimidinyl)-1H-benzimidazol-2-amine" serves as a synthetic precursor to more complex pharmacophores. One notable derivative is the EGFR inhibitor intermediate CAS 1421372-67-9, where a nitro-substituted benzene-1,4-diamine linker connects to the pyrimidinyl-benzimidazole core. This compound selectively inhibits EGFR L858R/T790M mutations in non-small cell lung cancer (NSCLC), highlighting the hybrid’s role in addressing drug-resistant malignancies [2].
Table 2: Pharmaceutical Derivatives of Benzimidazole-Pyrimidine Hybrids
Derivative CAS | Modification | Therapeutic Target |
---|---|---|
1421372-67-9 | Nitrobenzene-1,4-diamine extension | EGFR T790M/L858R (NSCLC) |
124636-05-1 | 5-Nitrobenzimidazole variant | Under investigation |
In materials chemistry, the hydrogen-bonding capability of these hybrids enables precise supramolecular assembly. The dimethylpyrimidine group contributes steric bulk and influences crystal packing via CH···π interactions and van der Waals forces. Recent innovations leverage similar hybrids as chemical tags in analytical chemistry. For example, dimethyl pyrimidinyl ornithine (DiPyrO) tags exploit the pyrimidine ring’s mass-defect properties for high-resolution mass spectrometry-based quantification of glycans and proteins. These tags enhance detection sensitivity and enable multiplexed analysis in proteomic and glycomic studies, demonstrating versatility beyond biological applications [6].
Synthetic accessibility further enhances the hybrid’s utility. A streamlined route involves condensing o-phenylenediamine derivatives with preformed 2-amino-4,6-dimethylpyrimidine or reacting benzimidazole-2-thiols with halogenated pyrimidines. These methods yield the core structure efficiently, enabling rapid diversification for structure-activity relationship studies in drug discovery campaigns or material property optimization [4] [5]. The commercial availability of the base compound (95% purity, CAS 19206-90-7) underscores its importance as a building block in industrial and academic research [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7